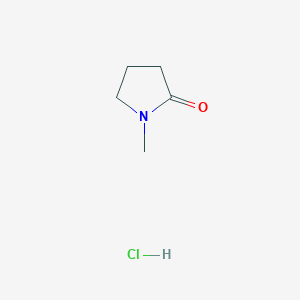

N-methylpyrrolidin-2-on hydrochloride

Description

N-Methylpyrrolidin-2-on hydrochloride (CAS: Not explicitly provided in evidence; parent compound N-methyl-2-pyrrolidone (NMP): CAS 872-50-4 ) is the hydrochloride salt of N-methyl-2-pyrrolidone (NMP), a polar aprotic solvent widely used in polymer chemistry and pharmaceuticals. The hydrochloride form enhances solubility in aqueous systems and may modify reactivity for specific synthetic or pharmaceutical applications. NMP itself is known for its high boiling point (202°C) and strong solvating power, making it ideal for reactions requiring polar media .

Properties

CAS No. |

16889-93-3 |

|---|---|

Molecular Formula |

C5H10ClNO |

Molecular Weight |

135.59 g/mol |

IUPAC Name |

1-methylpyrrolidin-2-one;hydrochloride |

InChI |

InChI=1S/C5H9NO.ClH/c1-6-4-2-3-5(6)7;/h2-4H2,1H3;1H |

InChI Key |

QWBQXDSTWQZMFZ-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCCC1=O.Cl |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Applications

N-Methylpyrrolidin-2-on hydrochloride is extensively utilized in the pharmaceutical industry due to its solubilizing properties. It serves as a solvent and co-solvent in drug formulation, enhancing the bioavailability of poorly soluble drugs. Key applications include:

- Drug Formulation : NMP is used in both oral and transdermal drug delivery systems. It enhances the solubility of active pharmaceutical ingredients, thereby improving their absorption and efficacy .

- Absorption Enhancer : Studies have shown that NMP can significantly enhance the absorption of various drugs, such as griseofulvin and lidocaine, making it a valuable component in formulations aimed at improving therapeutic outcomes .

- Pharmaceutical Analysis : NMP is employed in analytical methods, including gas chromatography, where it improves peak symmetry and reproducibility during injections .

- Bone Tissue Regeneration : Research indicates that NMP can enhance the activity of bone morphogenetic proteins, which are crucial for bone tissue engineering .

Chemical Manufacturing

In addition to its pharmaceutical uses, this compound plays a vital role in chemical manufacturing processes:

- Solvent for Polymer Production : NMP is used as a solvent in the production of polymers such as polyphenylene sulfide and aramid fibers (e.g., Kevlar). Its ability to dissolve diverse materials makes it essential for producing high-performance polymers used in various applications .

- Petrochemical Processing : The compound is utilized in the recovery of hydrocarbons during petrochemical processing, specifically for recovering 1,3-butadiene and acetylene from gas streams .

- Paint Stripping and Surface Treatment : NMP's strong solvency properties make it effective for paint stripping and surface treatment applications across textiles and metal coatings .

Environmental Applications

This compound has been evaluated for its environmental impact due to its widespread use:

- Sustainability in Manufacturing : Its stability and effectiveness as a solvent contribute to more sustainable practices in manufacturing processes, particularly in producing dialysis membranes from polymers like polyethersulfones .

Case Studies

Several studies illustrate the diverse applications of this compound:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally related compounds include pyrrolidine/pyrrolidinone derivatives with hydrochloride salts. Key comparisons are summarized below:

Table 1: Structural and Physical Properties of N-Methylpyrrolidin-2-on Hydrochloride and Analogues

Key Findings:

Structural Variations: this compound features a methyl group on the pyrrolidinone ring, distinguishing it from analogues like 1-aminopyrrolidin-2-one hydrochloride (amino group) and 2-(methoxymethyl)-N-methylpyrrolidine-2-carboxamide hydrochloride (methoxymethyl and carboxamide groups). These substituents influence polarity, solubility, and biological activity . 2-(2-Chloroethyl)-N-methyl-pyrrolidine hydrochloride includes a reactive chloroethyl chain, enabling alkylation reactions in drug synthesis .

Physical Properties: The hydrochloride salts generally exhibit higher melting points than their free bases due to ionic lattice stabilization. For example, 1-aminopyrrolidin-2-one hydrochloride melts at 227°C, significantly higher than NMP’s parent compound (mp: −24°C) . Molecular weights vary based on substituents, with carboxamide derivatives (e.g., 208.69 g/mol ) being heavier than simpler pyrrolidinones.

NMP itself is a solvent in polyaniline synthesis . 1-Aminopyrrolidin-2-one hydrochloride: Serves as a building block for heterocyclic compounds in medicinal chemistry . Carboxamide derivatives: Investigated for receptor-targeted therapies due to hydrogen-bonding capabilities .

Safety and Reactivity :

- NMP and its hydrochloride form are incompatible with strong acids, oxidizers, and bases, necessitating careful handling .

- Chloroethyl-substituted derivatives (e.g., 2-(2-chloroethyl)-N-methyl-pyrrolidine hydrochloride ) may pose alkylation hazards, requiring specialized storage .

Research and Industrial Relevance

- Pharmaceuticals : Hydrochloride salts improve bioavailability and stability. For example, Tapentadol hydrochloride () and Prilocaine hydrochloride () are FDA-approved drugs leveraging salt forms for efficacy .

- Polymer Chemistry : NMP’s role in polyaniline synthesis () suggests its hydrochloride derivative could stabilize conductive polymers in acidic environments.

- Analytical Challenges : Methods for simultaneous determination of hydrochloride salts (e.g., benzydamine HCl in ) highlight the need for precise quantification in complex matrices .

Preparation Methods

Catalytic Hydrogenation of N-Methylsuccinimide

NMP is traditionally synthesized via the catalytic hydrogenation of N-methylsuccinimide under high-pressure conditions (150–280 atm) at 180–285°C. Catalysts such as chromium-aluminum (Cr-Al) or copper-chromium (Cu-Cr) alloys facilitate this exothermic reaction, achieving approximately 85% conversion efficiency. The reaction proceeds as follows:

Despite its historical significance, this method requires specialized high-pressure equipment and hydrogen infrastructure, increasing operational costs.

Methylation of Pyrrolidine

An alternative route involves the methylation of pyrrolidine using formaldehyde in a formic acid medium. The reaction occurs at ambient temperature and pressure, yielding N-methylpyrrolidine hydrochloride, which is subsequently neutralized with sodium hydroxide (NaOH) and distilled to isolate NMP:

This method achieves a 92% yield but requires meticulous control over pH and distillation parameters to prevent byproduct formation.

Direct Synthesis of N-Methylpyrrolidin-2-on Hydrochloride

The hydrochloride salt can be synthesized directly through acidification of NMP or via halogen exchange reactions.

Acidification of NMP with Hydrochloric Acid

NMP·HCl is most commonly prepared by treating NMP with concentrated hydrochloric acid (HCl). The reaction exploits the weakly basic nature of the lactam oxygen, which protonates in acidic conditions:

Optimization Parameters :

-

Solvent Selection : Ethers like diglyme or anisole enhance solubility and stabilize the protonated intermediate.

-

Temperature : Reactions conducted at 100–120°C under reflux improve reaction kinetics.

-

Molar Ratios : A 1:1 molar ratio of NMP to HCl ensures complete salt formation, with excess acid removed via vacuum distillation.

Experimental data from analogous systems report yields exceeding 88% and purities >99% under optimized conditions.

Halogen Exchange and Substitution Reactions

A novel method described in patent literature involves the reaction of 1,4-dichlorobutane with methylamine in the presence of potassium iodide (KI) and an ether solvent:

Key Advantages :

-

Ether solvents (e.g., diglyme) form hydrogen bonds with methylamine, enhancing solubility and reaction efficiency.

-

KI catalyzes halogen exchange, lowering activation energy for nucleophilic substitution.

Purification and Isolation Techniques

Post-synthesis purification is critical to achieving pharmaceutical-grade NMP·HCl.

Distillation and Fraction Collection

Reaction mixtures are subjected to fractional distillation under atmospheric pressure:

Subsequent vacuum distillation recovers the ether solvent for reuse, improving process sustainability.

Crystallization

NMP·HCl is recrystallized from ethanol or acetone to remove trace impurities. Analytical HPLC and NMR confirm purity levels >99%.

Comparative Analysis of Methodologies

| Method | Yield | Purity | Cost | Equipment Complexity |

|---|---|---|---|---|

| Catalytic Hydrogenation | 85% | 95% | High | High |

| Methylation of Pyrrolidine | 92% | 99% | Moderate | Moderate |

| Direct Acidification | 88% | 99% | Low | Low |

| Halogen Exchange | 90% | 99% | Low | Low |

The halogen exchange route offers the best balance of yield, cost, and scalability for industrial applications .

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling N-methylpyrrolidin-2-on hydrochloride in laboratory settings?

- Methodological Answer : When working with this compound, adhere to the following:

- Ventilation : Use in well-ventilated areas or fume hoods to avoid inhalation of vapors or aerosols .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Respiratory protection (e.g., N95 masks) is required if ventilation is insufficient .

- Storage : Store in tightly sealed containers away from incompatible materials (e.g., strong oxidizers) and food products. Maintain temperature below 25°C .

- Exposure Limits : Monitor occupational exposure against ceiling values (C) and short-term exposure limits (STEL) as per GHS guidelines .

Q. What physicochemical properties are essential for experimental design involving this compound?

- Methodological Answer : Key properties include:

- Solubility : Highly polar aprotic solvent, miscible with water and organic solvents. Ideal for dissolving polymers (e.g., polyaniline) .

- Thermal Stability : Boiling point ~202°C; flash point 95°C (closed cup). Avoid high-temperature processes without inert atmospheres .

- pH Sensitivity : Neutral pH (~7.0) in aqueous solutions, but reacts with strong acids/bases. Monitor pH in reactions involving proton-sensitive reagents .

Q. What are the common synthetic routes for this compound?

- Methodological Answer : A representative multi-step synthesis involves:

Hydrogenation : React 1-methyl-pyrrolidin-2-one with hydrogen at 50–55°C under 750–1500 Torr .

Hydrochlorination : Treat with HCl in water at 50–55°C to form the hydrochloride salt .

Purification : Use ethanol for recrystallization and potassium carbonate to neutralize excess acid .

- Key Parameters :

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | H₂, 50–55°C | Reduction of precursor |

| 2 | HCl, H₂O | Salt formation |

| 4 | Ethanol, 20°C | Crystallization |

Advanced Research Questions

Q. How does this compound influence the structural properties of polyaniline in polymerization?

- Methodological Answer : As a solvent, it enhances polymer conductivity and morphology:

- Role in Synthesis : Used in oxidative polymerization of aniline hydrochloride with ammonium persulfate (APS). The solvent’s high polarity stabilizes intermediates, leading to extended polymer chains .

- Temperature Effects : Polymerization at 75–85°C yields higher crystallinity, while lower temperatures (20–25°C) produce amorphous structures .

- Characterization : Use FTIR and XRD to confirm doping levels and crystallinity. Conductivity measured via four-point probe (~1–10 S/cm) .

Q. What analytical strategies ensure purity and identity of this compound in pharmaceutical impurities?

- Methodological Answer :

- HPLC-MS : Use C18 columns with mobile phases (e.g., acetonitrile/0.1% formic acid) to resolve impurities. Monitor at 254 nm .

- Reference Standards : Cross-validate against EP/Ph. Eur. standards for related compounds (e.g., ofloxacin N-oxide hydrochloride) .

- Titrimetry : Quantify chloride content via argentometric titration (e.g., Mohr method) .

Q. How does this compound behave under extreme reaction conditions?

- Methodological Answer :

- Thermal Decomposition : Above 200°C, releases toxic fumes (CO, NOₓ). Use TGA-DSC to profile decomposition kinetics .

- Acid/Base Stability : Hydrolyzes in strong acidic/basic conditions to form pyrrolidone derivatives. Monitor via NMR (¹H, 13C) for degradation products .

Q. What methodologies assess ecological risks of this compound in academic research?

- Methodological Answer :

- Aquatic Toxicity Testing : Follow OECD 202 (Daphnia magna) and OECD 203 (fish acute toxicity). Reported LC₅₀ > 100 mg/L for freshwater species .

- Exposure Modeling : Use EPA’s ChemSTEER to estimate occupational exposure based on ventilation rates and handling frequency .

- Biodegradation : Evaluate via OECD 301F (manometric respirometry). Low biodegradability (≤20% in 28 days) suggests persistence in water .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.